molecular formula C14H22ClNO2 B5438575 N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride

Cat. No.: B5438575
M. Wt: 271.78 g/mol
InChI Key: PQTJMEPEUKZIJR-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxyethanamines It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methoxy group on the aromatic ring, and a prop-2-enyl group

Properties

IUPAC Name

N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-6-12-7-8-13(14(11-12)16-3)17-10-9-15-5-2;/h4,7-8,11,15H,1,5-6,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTJMEPEUKZIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)CC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-prop-2-enylphenol and ethylamine.

    Etherification: The phenol group of 2-methoxy-4-prop-2-enylphenol is etherified with 2-chloroethanol under basic conditions to form 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol.

    Amination: The hydroxyl group of the intermediate is then converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with ethylamine to yield N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine.

    Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(2-methoxyphenoxy)ethanamine: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.

    N-ethyl-2-(4-prop-2-enylphenoxy)ethanamine:

Uniqueness

N-ethyl-2-(2-methoxy-4-prop-2-enylphenoxy)ethanamine;hydrochloride is unique due to the presence of both methoxy and prop-2-enyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

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